tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 4-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves multiple steps. One efficient synthetic route includes the following key steps :
Dianion Alkylation: The starting material, ethyl 2-oxindoline-5-carboxylate, is treated with a strong base to form a dianion, which is then alkylated.
Cyclization: The alkylated product undergoes cyclization to form the spirocyclic structure.
Demethylation: The resulting spirocyclic oxindole is demethylated to yield the target compound.
Industrial Production Methods
The industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques that are feasible on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The oxindole moiety can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
tert-Butyl 4-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including growth hormone secretagogues, neurokinin antagonists, and oxytocin antagonists.
Biological Studies: The compound’s unique structure allows it to interact with a wide range of biological receptors, making it useful in studying receptor-ligand interactions.
Chemical Biology: It is used in the design of chemical probes to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of complex molecules for various industrial applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding sites of various receptors, modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate
- Spiro[indoline-3,2’-quinazoline]-2,4’(3’H)-dione
Uniqueness
tert-Butyl 4-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure and the presence of a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound in drug discovery and other scientific research areas.
Properties
Molecular Formula |
C17H21N3O5 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
tert-butyl 4-nitro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H21N3O5/c1-16(2,3)25-15(22)19-9-7-17(8-10-19)13-11(18-14(17)21)5-4-6-12(13)20(23)24/h4-6H,7-10H2,1-3H3,(H,18,21) |
InChI Key |
COWVERPENBCXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
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